7-(chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
7-(chloromethyl)-1-methyl-6-phenylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c1-16-7-8-17-13(16)11(9-14)12(15-17)10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNYELVECNRZBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=C(C(=N2)C3=CC=CC=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to interact with various biological targets
Mode of Action
Compounds with a similar pyrazole core are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function. The specific interactions of this compound with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Similar pyrazole-based compounds have been reported to influence various biochemical pathways
Pharmacokinetics
Similar compounds with a pyrazole core have been reported to exhibit various pharmacokinetic properties
Result of Action
Similar compounds with a pyrazole core have been reported to exert various biological effects. The specific effects of this compound would need to be determined through further experimental studies.
Biological Activity
7-(Chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole is a synthetic compound belonging to the imidazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical structure:
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₂ClN₃ |
| Molecular Weight | 253.71 g/mol |
| CAS Number | 2098092-99-8 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of imidazole and pyrazole have shown promising results against various tumor cell lines.
- In vitro Studies : A study demonstrated that compounds with similar structures exhibited submicromolar inhibitory activity against several tumor cell lines, with IC₅₀ values ranging from 0.09 µM to 0.43 µM for certain derivatives . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the imidazole structure significantly affect biological activity. The presence of electron-withdrawing groups like chlorine enhances potency against cancer cells. For example, in a related study, the introduction of a chloromethyl group at position 7 was crucial for enhancing antitumor activity by improving binding affinity to target proteins involved in cancer progression .
Case Study 1: Antitumor Activity
A recent investigation focused on a series of imidazole derivatives including this compound. The study found that these compounds inhibited tubulin polymerization, a critical process for cancer cell division. The most active compound demonstrated an IC₅₀ value of approximately 0.4 µM against breast cancer cell lines .
Case Study 2: Mechanistic Insights
Another study explored the mechanism by which imidazole derivatives induce apoptosis in cancer cells. It was found that these compounds activate stress response pathways leading to increased levels of pro-apoptotic factors while decreasing anti-apoptotic signals . This dual action contributes to their effectiveness as potential chemotherapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their differences:
Reactivity and Functional Group Impact
- Chloromethyl vs. Chloro (Position 7): The chloromethyl group in the target compound enables nucleophilic substitution reactions (e.g., with amines or thiols), unlike the inert chloro substituent in 7-chloro-6-methyl analogues . This reactivity is critical for prodrug design or covalent inhibitor development.
- N1 Substituents: Methyl (target compound) vs. cyclopentyl or propargyl (): Smaller N1 groups like methyl improve metabolic stability compared to bulkier substituents, which may hinder enzyme binding .
- Position 6 Modifications: Phenyl (target) vs. 4-chlorophenyl () or methyl (): Aromatic groups enhance π-π stacking interactions in biological targets, while methylsulfanyl () introduces sulfur-based hydrogen bonding .
Preparation Methods
Synthesis of the Imidazo[1,2-b]pyrazole Core
The key intermediate, 4-carboxyethyl-5-amino-pyrazole, is prepared via condensation of substituted hydrazines with β-ketoesters or similar carbonyl compounds.
Dehydration of this intermediate with concentrated sulfuric acid results in the formation of ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylates.
Subsequent hydrolysis of the carboxyethyl group yields the corresponding carboxylic acid derivatives, which serve as precursors for further functionalization.
Introduction of the Chloromethyl Group at Position 7
Chloromethylation at the 7-position is typically achieved by treating the imidazo-pyrazole intermediate with chloromethylating agents such as chloromethyl chloride or related reagents under controlled conditions.
Alternatively, 5-dichloromethyl-2-pyrazolines have been used as precursors for imidazo-pyrazoles bearing chloromethyl substituents, involving triethylamine-promoted cyclization at elevated temperatures.
The chloromethyl group can be introduced either before or after ring closure, depending on the stability of intermediates and reaction conditions.
Methylation at N-1 and Phenyl Substitution at C-6
The N-1 methyl group is typically introduced by methylation of the pyrazole or imidazo-pyrazole nitrogen using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
The phenyl group at C-6 is generally incorporated via the choice of starting materials, often by using phenyl-substituted hydrazines or β-diketones in the initial condensation steps.
Representative Synthetic Scheme (Inferred)
Analytical and Research Findings
The use of nano-ZnO catalysis in the initial condensation step has been reported to provide excellent yields (up to 95%) with short reaction times and easy work-up, enhancing the efficiency of pyrazole formation.
Dehydration with concentrated sulfuric acid is a reliable method to form the fused imidazo[1,2-b]pyrazole ring, though yields may vary depending on substituents and reaction conditions.
Chloromethylation reactions require careful control to avoid over-chlorination or side reactions; yields are moderate and depend on the precursor’s reactivity and solvent system.
N-Methylation is generally straightforward, with high selectivity and yields, often performed under basic conditions with methyl iodide or similar reagents.
Structural confirmation of intermediates and final products is typically achieved by NMR spectroscopy, mass spectrometry, and X-ray crystallography, as demonstrated in related imidazo-pyrazole studies.
Summary Table of Key Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations/Notes |
|---|---|---|---|
| Cyclocondensation of hydrazines with β-ketoesters | Acid catalyst or nano-ZnO catalyst | High yield, short reaction time | Requires pure starting materials |
| Dehydration with concentrated sulfuric acid | H2SO4, controlled temperature | Efficient ring closure | Harsh conditions, possible side reactions |
| Chloromethylation | Chloromethyl chloride, base or solvent | Direct introduction of chloromethyl group | Moderate yields, requires careful control |
| N-Methylation | Methyl iodide, base | High selectivity and yield | Sensitive to over-alkylation |
| One-pot synthesis from pyrazoline intermediates | Triethylamine, toluenesulfonyl isocyanate, heat | Streamlined preparation | Requires sealed vessel for some steps |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-(chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted imidazoles or pyrazoles. For example, cyclization of 6-(4-chlorophenyl)-1H-imidazo[1,2-b]pyrazole derivatives with chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions (HCl or H₂SO₄) is a common approach . Temperature control (70–90°C) and inert atmospheres (N₂ or Ar) are critical to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For imidazo[1,2-b]pyrazole derivatives, key metrics include dihedral angles between aromatic rings (e.g., 16.90° between imidazo[1,2-b]pyrazole and phenyl rings) and π–π interactions (centroid distances ~3.6 Å). Complementary techniques include ¹H/¹³C NMR (to verify substituents) and mass spectrometry (exact mass matching) .
Q. What biological activities are associated with imidazo[1,2-b]pyrazole derivatives, and how are these assays designed?
- Methodological Answer : These derivatives are screened for enzyme inhibition (e.g., kinase assays) and receptor binding (e.g., GPCRs) using in vitro models. Assays typically involve:
- Dose-response curves (IC₅₀ determination via fluorometric or colorimetric readouts).
- Selectivity panels (against related enzymes to assess specificity).
- Cell viability assays (MTT or ATP-based) to rule off-target cytotoxicity. Reference compounds (e.g., staurosporine for kinases) validate experimental setups .
Advanced Research Questions
Q. How do steric and electronic effects of the chloromethyl group influence reactivity in downstream functionalization?
- Methodological Answer : The chloromethyl group acts as a versatile electrophile. Its reactivity can be modulated by solvent polarity (e.g., DMF vs. THF) and nucleophile strength (e.g., amines vs. thiols). Computational studies (DFT calculations) predict activation barriers for SN2 substitutions, while Hammett parameters quantify electronic effects. Experimental validation via kinetic studies (monitoring by HPLC/GC) is recommended .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar imidazo[1,2-b]pyrazole derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, ATP concentrations in kinase assays). To address this:
- Standardize protocols (e.g., CEREP Panels for cross-laboratory consistency).
- Re-evaluate compound purity (HPLC >98%, residual solvent analysis).
- Conformational analysis (molecular docking to compare binding modes across isoforms) .
Q. How can crystallographic data inform the design of derivatives with improved binding affinity?
- Methodological Answer : Analyze intermolecular interactions in crystal structures (e.g., O–H⋯N hydrogen bonds, π–π stacking) to identify pharmacophores. For example, the short centroid distance (3.643 Å) between phenyl and imidazole rings suggests π-stacking is critical for target engagement. Structure-based drug design (SBDD) tools like Schrödinger Suite optimize substituent placement to enhance these interactions .
Q. What are the challenges in scaling up the synthesis of 7-(chloromethyl) derivatives while maintaining regioselectivity?
- Methodological Answer : Key challenges include controlling exothermic reactions during chloromethylation and avoiding polymerization. Strategies:
- Flow chemistry for precise temperature control and mixing.
- Protecting group strategies (e.g., Boc for amines) to direct reactivity.
- In situ monitoring (ReactIR or PAT tools) to detect intermediates and adjust conditions dynamically .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
